molecular formula C13H13N3O2 B2434461 N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 843670-95-1

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2434461
CAS No.: 843670-95-1
M. Wt: 243.266
InChI Key: LEGNNCZYIBSATQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives

Scientific Research Applications

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is utilized in various industrial processes, including the synthesis of other chemical compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 4-ethylphenylhydrazine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques such as continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyridazine-3-carboxamide: A similar compound with a phenyl group instead of the 4-ethylphenyl group.

    6-oxo-1H-pyridazine-3-carboxamide: A compound lacking the 4-ethylphenyl group.

Uniqueness

N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the 4-ethylphenyl group, which may confer specific properties such as enhanced binding affinity or selectivity for certain targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-9-3-5-10(6-4-9)14-13(18)11-7-8-12(17)16-15-11/h3-8H,2H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGNNCZYIBSATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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